![molecular formula C21H23N3O3 B5602129 4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)
4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions combining various precursors under specific conditions. For example, Islas-Jácome et al. (2023) synthesized a polyheterocyclic compound involving 4-chlorobenzaldehyde and morpholine through a microwave-assisted one-pot process, highlighting the potential methodologies that could be applied to the synthesis of 4-(4-Morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide (Islas-Jácome et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using various spectroscopic techniques. For instance, Lu et al. (2017) utilized NMR and X-ray crystallography to determine the structure of a related compound, providing insights into the potential structural analysis of our compound of interest (Lu et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been explored in various studies. For example, Zhou et al. (2021) synthesized a novel compound and characterized it using NMR, FT-IR, MS, and single crystal X-ray analysis, shedding light on the chemical behavior that this compound might exhibit (Zhou et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the applications and handling of the compound. While specific data on this compound is not available, studies like that of Pang et al. (2006), which analyzed related benzamide molecules, can provide valuable context for physical property analysis (Pang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are essential for comprehending the versatility and applications of the compound. Research similar to that by Xiong et al. (2020), which investigated the biological activity of benzamide derivatives, can offer insights into the chemical properties that our compound might possess (Xiong et al., 2020).
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
One notable application in synthetic chemistry involves the meta-selective C-H borylation of benzamides, where a compound with a similar structural motif to 4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide was used as a catalyst in a novel iridium-catalyzed process. This method demonstrates the utility of morpholine-containing benzamides in facilitating selective borylation reactions, which are crucial for constructing complex organic molecules with high precision (Yang, Uemura, & Nakao, 2019).
Materials Science Applications
In materials science, morpholine and its derivatives, akin to this compound, have been explored for their potential in dye synthesis. These compounds serve as intermediates in producing dyes for synthetic-polymer fibers, highlighting their importance in the development of new materials with specific optical properties (Peters & Bide, 1985).
Pharmacological Applications
Pharmacologically, compounds structurally related to this compound have been synthesized for their potential as anticonvulsant agents . A series of novel enaminones derived from cyclic beta-dicarbonyl precursors, condensed with amines such as morpholine, demonstrated potent anticonvulsant activity with minimal neurotoxicity, indicating the therapeutic relevance of morpholine derivatives in neurological disorder treatment (Edafiogho et al., 1992).
Propiedades
IUPAC Name |
4-morpholin-4-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20-5-2-10-24(20)19-4-1-3-17(15-19)22-21(26)16-6-8-18(9-7-16)23-11-13-27-14-12-23/h1,3-4,6-9,15H,2,5,10-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZSBWUGBVIHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)
![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)
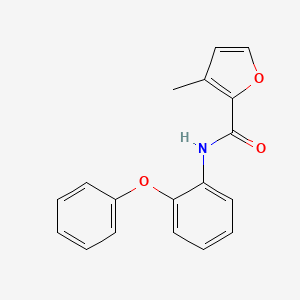
![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)

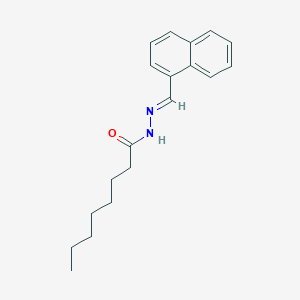
![N'-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5602091.png)
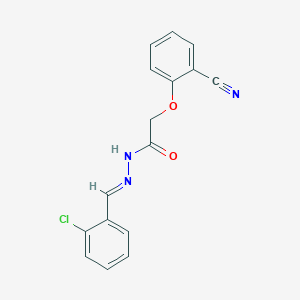
![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)
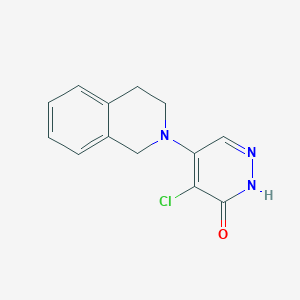
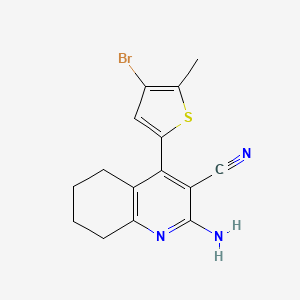
![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)
![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)